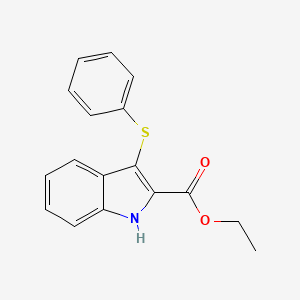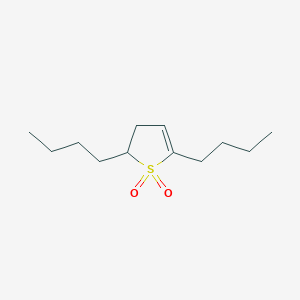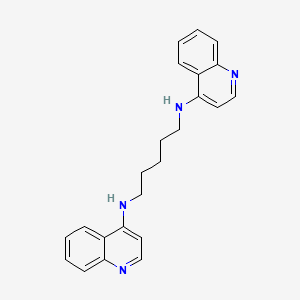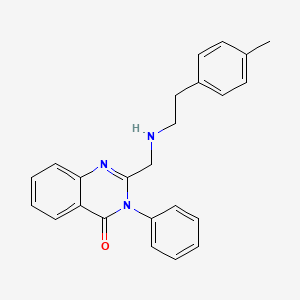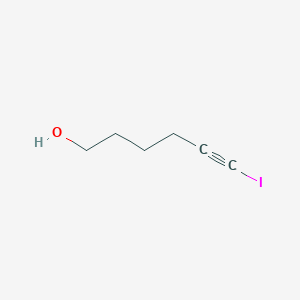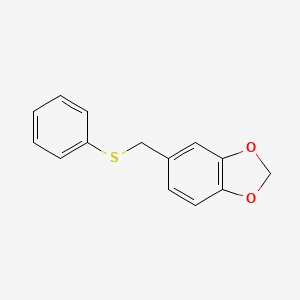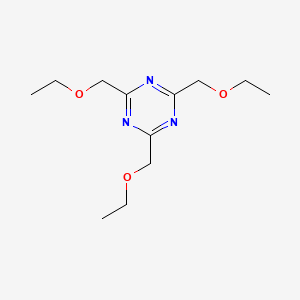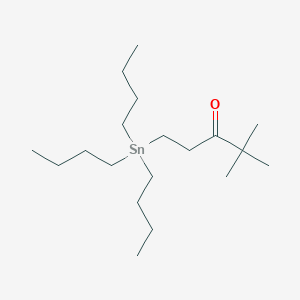![molecular formula C23H24O3 B14337315 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 106743-89-9](/img/structure/B14337315.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O2. It is known for its applications in various industrial processes, particularly in the production of thermosetting resins and metal-clad laminates . The compound is characterized by its phenolic structure, which contributes to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of formaldehyde with 2,6-dimethylphenol under controlled conditions . The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves heating the reactants to a specific temperature to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds, depending on the specific reagents and conditions used .
科学的研究の応用
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of thermosetting resins, metal-clad laminates, and printed circuit boards.
作用機序
The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The compound’s reactivity allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the phenolic rings.
Bisphenol F (BPF): Another related compound with variations in the methylene bridge and phenolic substituents.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to its specific substituents, which confer distinct reactivity and properties. Its applications in industrial processes and potential biological activities set it apart from other similar compounds .
特性
CAS番号 |
106743-89-9 |
|---|---|
分子式 |
C23H24O3 |
分子量 |
348.4 g/mol |
IUPAC名 |
4-[(4-hydroxy-3,5-dimethylphenyl)-(4-hydroxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-9-18(10-14(2)22(13)25)21(17-5-7-20(24)8-6-17)19-11-15(3)23(26)16(4)12-19/h5-12,21,24-26H,1-4H3 |
InChIキー |
OHKTUDSKDILFJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
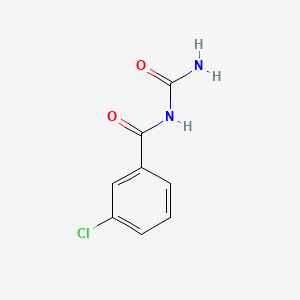
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
